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molecular formula C13H16N4O3 B8552671 Ethyl 8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B8552671
M. Wt: 276.29 g/mol
InChI Key: RSFQUAJBQKHUJJ-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

A stirred solution of compound 5c (14 g, 51 mmol) in THF (400 mL) was cooled in an ice-water bath under an argon atmosphere and treated with lithium aluminium hydride (1M in THF, 51 mL, 51 mmol) dropwise. After 1 h, saturated NH4Cl solution (20 mL) was added slowly to quench the reaction, followed by 200 mL of water. The reaction mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to give compound 5d as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 7.98 (d, J=5.6 Hz, 1H), 7.77 (s, 1H), 6.05 (d, J=5.9 Hz, 1H), 4.81 (s, 2H), 3.91 (s, 8H), 2.71 (br. s., 1H).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:8]3[N:9]([CH:13]=[C:14]([C:16](OCC)=[O:17])[N:15]=3)[N:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH4+].[Cl-].O>C1COCC1>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[C:8]3[N:9]([CH:13]=[C:14]([CH2:16][OH:17])[N:15]=3)[N:10]=[CH:11][CH:12]=2)[CH2:5][CH2:6]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=2N(N=CC1)C=C(N2)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=2N(N=CC1)C=C(N2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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